molecular formula C22H25N3O3S2 B2518344 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide CAS No. 438028-21-8

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide

Cat. No. B2518344
M. Wt: 443.58
InChI Key: YPLCAWSRBVZKHQ-UHFFFAOYSA-N
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Description

The compound "N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide" is a synthetic molecule that appears to be related to a class of compounds that include piperidine as a core structural motif. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is known for its presence in various pharmacologically active compounds. The molecule seems to be designed for potential biological activity, given the presence of a cyano group and a thiophene ring, which are often seen in drug-like molecules.

Synthesis Analysis

The synthesis of related N-substituted piperidines has been described in the literature. For instance, a series of N-substituted-4-(cyanophenylmethylene)piperidines were synthesized by condensation reactions between N-substituted-4-piperidones and benzyl nitriles . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving key steps such as cyclodesulfurization, alkylation, and deprotection reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques, including IR and UV spectroscopy. NMR spectroscopy, in particular, has provided insights into the conformational dynamics of the piperidine ring and the electronic interactions within the molecule. For example, the NMR spectrum of N-benzyl-4-(cyanophenylmethylene)piperidine revealed a simple pattern due to the equivalence of certain protons, which is a result of the combined effects of the phenyl ring, nitrile group, and the double bond .

Chemical Reactions Analysis

The chemical reactivity of the cyano group in related compounds has been explored, although attempts to modify this functional group were unsuccessful . This suggests that the cyano group in the compound of interest may also exhibit a certain degree of chemical stability. The reactivity of the piperidine moiety, on the other hand, has been successfully manipulated in the synthesis of antihistaminic agents, where the piperidine nitrogen atom was deprotected and further functionalized .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide" are not directly reported, related compounds have shown interesting properties. The piperidine derivatives synthesized for antihistaminic activity displayed potent effects in both in vitro and in vivo models, suggesting good bioavailability and pharmacokinetic profiles . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the sulfonyl group and the benzamide moiety in the compound of interest.

Scientific Research Applications

β3-Adrenoceptor Agonists

Novel compounds, including piperidine sulfonamides, have been identified as potent and selective β3-adrenoceptor agonists. These compounds are significant for their potential in treating β3-AR-mediated pathological conditions, highlighting the therapeutic applications of sulfonamide derivatives in metabolic and cardiovascular diseases (Perrone et al., 2009).

Anticancer Activity

Certain novel thiophenes and piperidine-1-sulfonyl benzamide derivatives exhibit significant anti-breast cancer activity. These compounds, through their biological activity, offer potential pathways for developing new anticancer agents, demonstrating the critical role of sulfonamide derivatives in oncology (Al-Said et al., 2011).

CB1 Cannabinoid Receptor Antagonists

Research into compounds like NESS 0327, which show high selectivity for the CB1 receptor, suggests applications in treating conditions like obesity, addiction, and various psychiatric disorders. This illustrates the potential of piperidine and sulfonamide derivatives in neuropharmacology and addiction medicine (Ruiu et al., 2003).

5-HT2A Receptor Antagonists

4-(Phenylsulfonyl)piperidines have been identified as novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Such compounds have implications for the development of treatments for psychiatric disorders, demonstrating the versatility of sulfonamide derivatives in addressing complex CNS conditions (Fletcher et al., 2002).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c23-15-19-18-7-3-1-4-8-20(18)29-22(19)24-21(26)16-9-11-17(12-10-16)30(27,28)25-13-5-2-6-14-25/h9-12H,1-8,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLCAWSRBVZKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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